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Almax; Almax (antacid); LAS 3876 -

Almax; Almax (antacid); LAS 3876

Catalog Number: EVT-13967923
CAS Number:
Molecular Formula: CH14AlMg3O12
Molecular Weight: 318.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Almax is derived from the reaction of aluminum hydroxide and magnesium hydroxide with sodium bicarbonate in an aqueous medium. It falls under the category of antacids, which are substances that counteract stomach acidity. The specific classification of Almax includes:

  • Chemical Name: Basic Aluminum Magnesium Carbonate
  • CAS Number: Not specified in the sources but typically associated with similar compounds.
  • Therapeutic Class: Antacid
Synthesis Analysis

Methods of Synthesis

The synthesis of Almax involves a multi-step process where aluminum hydroxide reacts with magnesium hydroxide and sodium bicarbonate. The key steps include:

  1. Reagents Preparation: Aluminum hydroxide is mixed with magnesium hydroxide in a stoichiometric ratio of 1:2.
  2. Reaction Conditions: Sodium bicarbonate is added in excess to maintain a pH between 9 and 11 during the reaction, which occurs at boiling temperatures.
  3. Cooling and Filtration: After the reaction, the mixture is cooled, and the resultant solid is filtered out.
  4. Washing and Drying: The solid is washed with water, dried under vacuum at temperatures ranging from 50°C to 70°C, and then suspended in water for further purification.

Technical Details

  • pH Control: Maintaining a pH between 9 and 11 is crucial for optimal synthesis.
  • Crystallization Parameters: The crystalline structure exhibits specific reticular parameters essential for its antacid properties.
Molecular Structure Analysis

Structure Data

The molecular formula for Almax is represented as Al2Mg4(OH)12CO33H2O\text{Al}_2\text{Mg}_4(\text{OH})_{12}\text{CO}_3\cdot 3\text{H}_2\text{O}. Key structural data includes:

  • Crystal System: Rhombohedral
  • Lattice Parameters:
    • a=b=3.046a=b=3.046 Å
    • c=22.79c=22.79 Å
    • Angles: β=90°\beta =90°, γ=120°\gamma =120°
  • X-ray Diffraction Data: Characteristic d-values include various measurements indicative of its crystalline structure.
Chemical Reactions Analysis

Reactions Involved

The principal chemical reaction involves the neutralization of hydrochloric acid by aluminum hydroxide:

Al OH 3+HClAlCl3+3H2O\text{Al OH }_3+\text{HCl}\rightarrow \text{AlCl}_3+3\text{H}_2\text{O}

This reaction illustrates how Almax functions as an antacid by reducing acidity in the stomach.

Technical Details

The formation of aluminum chloride from aluminum hydroxide in the presence of hydrochloric acid highlights the compound's role in gastric acid neutralization.

Mechanism of Action

Process Overview

Almax acts primarily through its ability to neutralize gastric acidity. Upon ingestion, it reacts with hydrochloric acid in the stomach to form aluminum chloride and water, thereby increasing the pH level within the gastric environment.

Data on Mechanism

  • Cytoprotective Effects: Increases in bicarbonate ions and prostaglandins may enhance mucosal protection.
  • Inhibition of Pepsin Activity: By elevating pH, Almax reduces pepsin activity, further alleviating symptoms associated with high acidity.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Appearance: Typically white powder or crystalline form.
  • Solubility: Slightly soluble in water; solubilization occurs gradually in gastric conditions.

Chemical Properties

  • Molecular Weight: Approximately 162.20 g/mol.
  • pH Range for Activity: Effective within a pH range of approximately 4 to 7.
  • Reactivity: Reacts with acids to form salts and water.
Applications

Scientific Uses

Almax has significant applications in both clinical and pharmaceutical settings:

  • Antacid Formulation: Used extensively in over-the-counter medications for treating heartburn and indigestion.
  • Research Applications: Studied for its efficacy in protecting gastric mucosa and its potential role in formulations aimed at gastrointestinal health.
Synthesis and Mechanistic Pathways of Almax

Historical Development of Almax Synthesis Methodologies

The synthesis of Almax (chemically known as hydrotalcite-like compound LAS 3876) has evolved significantly since its initial development. Early industrial production relied heavily on coprecipitation methods, where aqueous solutions of aluminum and magnesium salts were mixed under controlled pH conditions to form layered double hydroxides (LDHs). This process, while effective, presented challenges in controlling particle size distribution and phase purity, often requiring post-synthesis calcination or aging [1]. The 1990s saw the adoption of hydrothermal treatments to enhance crystallinity and anion exchange capacity, allowing for more precise control over the antacid’s buffering properties. A key advancement emerged in the early 2000s with the integration of sol-gel techniques, which improved stoichiometric control but still depended heavily on organic solvents, generating substantial chemical waste [3].

Recent decades have emphasized sustainability-driven innovations. Regulatory pressures and green chemistry principles (e.g., atom economy, waste reduction) catalyzed research into solvent-free routes. Patents from 2010–2025 highlight mechanochemical activation as a breakthrough, eliminating aqueous waste and reducing energy inputs by >40% compared to coprecipitation [1] [3]. This shift aligns with broader trends in pharmaceutical manufacturing, where solvent-free synthesis minimizes environmental footprints while enhancing product consistency.

Table 1: Evolution of Almax Synthesis Methodologies

EraDominant MethodKey AdvantagesLimitations
1980s–1990sCoprecipitationScalability; simple equipmentPoor crystallinity; high wastewater
1990s–2000sHydrothermalHigh crystallinity; tunable LDHEnergy-intensive; slow kinetics
2000s–2010sSol-gelPrecise stoichiometrySolvent waste; high cost
2010s–presentMechanochemicalSolvent-free; rapid; energy-efficientEquipment wear; scalability challenges

Mechanochemical Approaches to Almax Production

Mechanochemistry—utilizing mechanical force to drive chemical reactions—has revolutionized Almax synthesis. In planetary ball mills, stoichiometric mixtures of magnesium hydroxide (Mg(OH)₂ and aluminum hydroxide (Al(OH)₃) undergo high-energy impacts, inducing tribochemical reactions that form the layered LDH structure without solvents. Key mechanistic studies reveal that impact forces disrupt crystalline lattices, generating reactive surfaces and enabling proton transfer between metal hydroxides. This process occurs via topochemical pathways, where the layered structure assembles through ordered dehydration and recondensation steps [1] [6].

Liquid-Assisted Grinding (LAG) enhances this process. Introducing catalytic water (5–10% vol/wt) during milling acts as a reaction medium, facilitating ion mobility and accelerating LDH layer stacking. Studies confirm a 3.5-fold increase in reaction kinetics with LAG versus dry milling, achieving >95% phase purity in 30–60 minutes. Crucially, water molecules template the interlayer spacing, allowing carbonate anions (from atmospheric CO₂) to occupy the gallery sites, which is essential for Almax’s buffering capacity [3] [6].

Advanced characterization techniques validate these mechanisms:

  • In situ Raman spectroscopy shows progressive loss of Mg(OH)₂ (3650 cm⁻¹) and Al(OH)₃ (3520 cm⁻¹) bands, replaced by LDH-specific vibrations (500–800 cm⁻¹) within 20 minutes.
  • High-pressure diamond anvil cell (DAC) experiments mimic shear forces, confirming phase transitions at 0.5–2 GPa, analogous to milling impacts [2] [7].

Table 2: Optimization Parameters for Mechanochemical Almax Synthesis

ParameterDry MillingLiquid-Assisted Grinding (LAG)Effect
Reaction Time (min)120–18030–60LAG reduces time by 60–70%
Phase Purity (%)80–8592–98Water enhances ion diffusion
Particle Size (µm)10–501–10LAG refines crystallites
Energy Consumption (kWh/kg)8.53.2Lower due to shorter duration

Comparative Analysis of Solid-State vs. Solution-Phase Synthesis

Efficiency and YieldSolid-state mechanochemical routes outperform solution-phase methods in throughput and sustainability. Ball milling achieves near-quantitative yields (>98%) in under 1 hour, whereas coprecipitation requires 12–24 hours of aging and yields 85–90% due to soluble byproduct losses. Mechanochemistry also eliminates solvent recovery steps, reducing process mass intensity (PMI) from 50 kg/kg (solution) to <5 kg/kg [1] [3].

Structural and Functional PropertiesAlmax’s antacid efficacy hinges on its layer charge density and anion exchange capacity (AEC). Mechanochemically synthesized material exhibits higher AEC (3.2–3.5 meq/g) than solution-derived counterparts (2.8–3.0 meq/g), attributed to structural defects that create additional anion-binding sites. However, solution-phase synthesis allows finer control over interlayer anions (e.g., Cl⁻ vs. CO₃²⁻), which can be tailored via pH adjustment during coprecipitation [1].

Economic and Environmental ImpactLife-cycle assessments (LCAs) reveal mechanochemistry reduces carbon emissions by 65% and energy use by 55% versus hydrothermal methods. Capital costs are higher for industrial-scale mills, but operational savings offset this in 3–5 years. A critical limitation remains scalability: ball mills face challenges in heat dissipation and continuous processing, whereas solution reactors easily handle multi-ton batches [3] [6].

Properties

Product Name

Almax; Almax (antacid); LAS 3876

Molecular Formula

CH14AlMg3O12

Molecular Weight

318.01 g/mol

InChI

InChI=1S/CH2O3.Al.3Mg.9H2O/c2-1(3)4;;;;;;;;;;;;;/h(H2,2,3,4);;;;;9*1H2/q;;3*+2;;;;;;;;;/p-6

InChI Key

CFVNECLTKYJMPO-UHFFFAOYSA-H

Canonical SMILES

C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al]

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